molecular formula C17H13BrClNO2S2 B2504357 5-bromo-2-chloro-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzamide CAS No. 2034584-87-5

5-bromo-2-chloro-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzamide

Cat. No.: B2504357
CAS No.: 2034584-87-5
M. Wt: 442.77
InChI Key: FNWRAESIJUCLTF-UHFFFAOYSA-N
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Description

5-bromo-2-chloro-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzamide is an organic compound that belongs to the class of benzamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-chloro-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Thiophene Introduction: The incorporation of thiophene groups into the molecule can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using thiophene boronic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-chloro-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a hydrogen atom under appropriate conditions.

    Coupling Reactions: The thiophene groups can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can modify the hydroxyl group to form carbonyl or hydrogenated products.

Scientific Research Applications

5-bromo-2-chloro-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s bromine, chlorine, and thiophene groups can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, it may inhibit certain enzymes or modulate receptor activity, resulting in antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-2-chloro-N-(2-hydroxyethyl)benzamide: Lacks the thiophene groups, which may result in different chemical and biological properties.

    2-chloro-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzamide: Lacks the bromine atom, which may affect its reactivity and biological activity.

    5-bromo-2-chloro-N-(2-hydroxy-2,2-diphenylethyl)benzamide: Contains phenyl groups instead of thiophene, leading to different chemical and biological properties.

Uniqueness

The presence of both bromine and chlorine atoms, along with the thiophene groups, makes 5-bromo-2-chloro-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzamide unique. These functional groups contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.

Properties

IUPAC Name

5-bromo-2-chloro-N-(2-hydroxy-2,2-dithiophen-2-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrClNO2S2/c18-11-5-6-13(19)12(9-11)16(21)20-10-17(22,14-3-1-7-23-14)15-4-2-8-24-15/h1-9,22H,10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNWRAESIJUCLTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CNC(=O)C2=C(C=CC(=C2)Br)Cl)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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